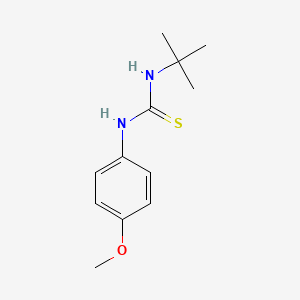

1-Tert-butyl-3-(4-methoxyphenyl)thiourea

Description

Properties

IUPAC Name |

1-tert-butyl-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-12(2,3)14-11(16)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXGYAHZCXVEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Tert-butyl-3-(4-methoxyphenyl)thiourea typically involves the reaction of tert-butylamine with 4-methoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The general reaction scheme is as follows:

tert-Butylamine+4-Methoxyphenyl isothiocyanate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Tert-butyl-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiourea group into corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Tert-butyl-3-(4-methoxyphenyl)thiourea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Comparisons

Table 1: Structural Features of Selected Thiourea Derivatives

Key Observations :

Physicochemical and Functional Comparisons

Key Observations :

- Bioactivity : Diafenthiuron’s insecticidal activity is attributed to its photodegradation products, whereas 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea targets enzymatic pathways .

- Electronic Effects : Electron-donating groups (e.g., methoxy) increase nucleophilicity, while electron-withdrawing groups (e.g., nitro) enhance electrophilic character, impacting reactivity and applications .

Hydrogen Bonding and Crystal Packing

- This compound : Methoxy groups may engage in C–H···O interactions, but weaker than N–H···S bonds in Diafenthiuron .

- Diafenthiuron : N–H···S hydrogen bonds form inversion dimers linked into chains along the b-axis, critical for stabilizing its bioactive conformation .

- 1-Benzoylthiourea Derivatives : Syn–anti conformation across the thiourea core enables helical packing via N–H···O/S interactions, relevant for material science applications .

Q & A

Q. Table 1: Comparison of Synthesis Parameters

| Reactants | Solvent | Temperature | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|---|

| tert-butyl isothiocyanate + 4-methoxyaniline | Ethanol | 78°C, 6h | 85 | Recrystallization | |

| tert-butyl isothiocyanate + 4-methoxyaniline | DCM | RT, 24h | 72 | Column Chromatography |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this thiourea?

Methodological Answer:

- FTIR : Identifies thiourea C=S stretch (1150–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). Methoxy C-O stretches appear at ~1250 cm⁻¹ .

- NMR : ¹H NMR confirms tert-butyl protons (δ 1.3–1.5 ppm, singlet) and methoxy protons (δ 3.8 ppm, singlet). ¹³C NMR detects thiourea C=S (~180 ppm) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N-H⋯S interactions) and confirms planarity of the thiourea core. SHELX software refines crystal structures .

Basic: How do functional groups in this compound influence its reactivity?

Methodological Answer:

- Thiourea (-NH-CS-NH-) : Acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets (e.g., enzymes) or metal ions .

- tert-Butyl Group : Enhances steric bulk, reducing nucleophilic attack on the thiourea core while improving lipid solubility .

- 4-Methoxyphenyl : Electron-donating methoxy group stabilizes aromatic π-systems, affecting redox behavior and electronic spectra .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for thiourea derivatives?

Methodological Answer:

Contradictions in mechanisms (e.g., oxidation pathways or enzyme inhibition) are addressed via:

- DFT Calculations : Models transition states for thiourea oxidation to sulfoxides (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulates ligand-protein binding to distinguish competitive inhibition vs. allosteric modulation .

- Docking Studies (AutoDock Vina) : Predicts binding affinities to targets like tyrosinase or β-lactamases, reconciling divergent bioactivity data .

Advanced: What crystallographic strategies elucidate hydrogen-bonding patterns in thiourea derivatives?

Methodological Answer:

- Graph Set Analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs in SHELX-refined structures) to predict packing efficiency and stability .

- Temperature-Dependent Crystallography : Reveals conformational flexibility of the tert-butyl group under thermal stress .

- Synchrotron Radiation : High-resolution data (<1 Å) resolve weak C-H⋯S interactions critical for supramolecular assembly .

Advanced: How do structural modifications impact biological activity in thiourea analogs?

Methodological Answer:

- SAR Studies : Replacing tert-butyl with smaller alkyl groups reduces steric hindrance, increasing antimicrobial potency (e.g., MIC from 128 µg/mL to 32 µg/mL against S. aureus) .

- Methoxy Position : 4-Methoxy substitution enhances π-stacking with DNA (IC₅₀ = 12 µM for topoisomerase inhibition vs. 45 µM for 3-methoxy analogs) .

- Thiourea vs. Urea : Thiourea derivatives show 10-fold higher enzyme inhibition due to stronger H-bonding with C=S .

Advanced: What experimental approaches validate computational predictions of thiourea redox behavior?

Methodological Answer:

- Cyclic Voltammetry : Measures oxidation peaks (Epa ≈ 0.8 V vs. Ag/AgCl) to confirm DFT-predicted sulfoxide formation .

- EPR Spectroscopy : Detects thiyl radicals during oxidation, corroborating proposed radical intermediates .

- LC-MS : Identifies sulfone (m/z 295.1) and sulfenic acid (m/z 279.0) derivatives after H₂O₂ treatment .

Advanced: How can crystallographic disorder in tert-butyl groups be minimized during structure determination?

Methodological Answer:

- Low-Temperature Data Collection (100 K) : Reduces thermal motion, improving occupancy refinement of tert-butyl conformers .

- Twinned Crystallization : Using additives (e.g., DMSO) promotes uniform crystal growth, reducing disorder .

- Hirshfeld Atom Refinement (HAR) : Accurately models hydrogen positions in disordered regions .

Advanced: What strategies resolve discrepancies in reported biological activity data for thiourea derivatives?

Methodological Answer:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to control variables like inoculum size and growth medium .

- Dose-Response Curves : Calculate exact IC₅₀ values (e.g., 18 µM vs. 25 µM in conflicting studies) using nonlinear regression .

- Cytotoxicity Profiling : Normalize bioactivity data against mammalian cell viability (e.g., HEK293 cells) to distinguish selective toxicity .

Advanced: How are thiourea derivatives employed in asymmetric organocatalysis, and what mechanistic insights exist?

Methodological Answer:

- H-Bonding Catalysis : Thiourea activates electrophiles (e.g., nitroalkenes) via dual H-bonding, achieving >90% ee in Michael additions .

- Mechanistic Probes : Isotopic labeling (¹⁸O, ³⁴S) tracks catalyst turnover in Diels-Alder reactions .

- Kinetic Studies : Stopped-flow UV-Vis spectroscopy measures rate constants (kcat ~ 10³ M⁻¹s⁻¹) for thiourea-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.